molecular formula C15H10OS B8710959 Benzo[b]thiophen-2-yl-benzaldehyde CAS No. 223576-02-1

Benzo[b]thiophen-2-yl-benzaldehyde

Cat. No.: B8710959
CAS No.: 223576-02-1
M. Wt: 238.31 g/mol
InChI Key: QFEVFARJAOMJJA-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl-benzaldehyde (systematic name: benzo[b]thiophene-2-carbaldehyde) is a heterocyclic aromatic compound featuring a benzothiophene core fused with an aldehyde functional group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry due to its reactivity and versatility in synthesizing bioactive derivatives, such as thiadiazoles, oxadiazoles, and pyrazoles . Its pharmacological relevance stems from the benzo[b]thiophene scaffold, which is associated with antimicrobial, anticancer, and anti-inflammatory properties . Synthetic routes, including oxidative coupling and one-pot condensation, have been optimized for scalable production .

Properties

CAS No.

223576-02-1

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)benzaldehyde

InChI

InChI=1S/C15H10OS/c16-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)17-15/h1-10H

InChI Key

QFEVFARJAOMJJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Benzo[b]thiophen-2-yl-benzaldehyde serves as an important intermediate in the synthesis of various biologically active compounds. It has been utilized in the preparation of derivatives that exhibit significant pharmacological activities, including anticancer and antimicrobial properties .

Table 1: Selected Syntheses Involving this compound

Compound NameMethod of SynthesisBiological Activity
3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileKnoevenagel condensation with appropriate aldehydesAnticancer activity
3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileSimilar condensation methodAntimicrobial properties

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential as inhibitors for various enzymes and receptors. For instance, compounds derived from this aldehyde have shown promise as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders . Furthermore, some derivatives have been explored for their anti-inflammatory and analgesic effects .

Case Study: Tyrosinase Inhibition
A study synthesized several derivatives of this compound and evaluated their inhibitory effects on tyrosinase. The results demonstrated that certain substitutions on the benzene ring significantly enhanced inhibitory activity, indicating the potential for developing new therapeutic agents for skin conditions .

Material Science

Beyond biological applications, this compound is also investigated in material science. Its derivatives have been incorporated into organic electronic devices due to their favorable electronic properties. For example, compounds based on this aldehyde have been used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), showcasing their versatility beyond traditional organic synthesis applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with substituent modifications or heteroatom replacements (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Functional Group Key Properties/Applications
Benzo[b]thiophene-2-carbaldehyde C₉H₆OS 162.21 g/mol Aldehyde High reactivity for derivatization; precursor to bioactive heterocycles
1-Benzo[b]thiophen-2-yl-ethanone C₁₀H₈OS 176.23 g/mol Ketone Stable intermediate; used in zileuton synthesis
Benzo[b]furan-2-carbaldehyde C₉H₆O₂ 146.14 g/mol Aldehyde Lower sulfur-related toxicity; used in optoelectronics
Benzo[b]thiophene-3-carboxaldehyde C₉H₆OS 162.21 g/mol Aldehyde Isomeric differences alter electronic properties and reactivity
Benzo[b]thiophene-2-carbonyl chloride C₉H₅ClOS 196.65 g/mol Acid chloride High electrophilicity; used in amide coupling reactions
Physicochemical Properties
  • Solubility and Stability : Aldehydes are generally more polar but prone to oxidation compared to esters or ketones. For example, benzo[b]thiophene-2-carbonyl chloride (hydrolytically unstable) requires anhydrous conditions, whereas the aldehyde is more stable under ambient storage .
  • Thermal Properties : Benzo[b]thiophene derivatives with long alkyl chains (e.g., 5-dodecyl-substituted analogs) exhibit higher boiling points (~687°C) due to increased van der Waals interactions .

Preparation Methods

Mechanism and Substrate Directing

The Vilsmeier-Haack reaction, employing N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl<sub>3</sub>), facilitates electrophilic formylation at electron-rich positions of aromatic systems. For benzo[b]thiophene derivatives, substituents such as methoxy groups direct formylation to specific positions. In 3-methoxybenzo[b]thiophen, the methoxy group at position 3 activates position 2 for formylation, yielding 2-formyl-3-methoxybenzo[b]thiophen under mild conditions (60–80°C). Harsher conditions (refluxing chlorobenzene) induce demethoxylation, producing 3-chloro-2-formylbenzo[b]thiophen .

Optimization and Yield

Key parameters include temperature, stoichiometry, and solvent polarity. For unsubstituted benzo[b]thiophen, electronic activation via electron-donating groups (e.g., methyl, methoxy) is critical to achieve regioselective formylation. A representative protocol involves:

  • Dissolving benzo[b]thiophen (1 equiv) in DMF (3 equiv) and POCl<sub>3</sub> (1.5 equiv) at 0°C.

  • Gradual warming to 80°C over 4 hours.

  • Quenching with ice-water and neutralizing with NaOH.
    This method typically affords yields of 60–75% for substituted derivatives.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between halogenated benzo[b]thiophenes and benzaldehyde boronic esters enables precise installation of the aldehyde group. For example, 4-(benzo[b]thiophen-2-yl)benzaldehyde is synthesized via:

  • Reacting 2-bromobenzo[b]thiophene with 4-formylphenylboronic acid in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%).

  • Using Na<sub>2</sub>CO<sub>3</sub> as a base in a toluene/ethanol/water solvent system at 90°C.
    Yields exceed 80% with high purity, avoiding column chromatography.

Ligand and Solvent Effects

Bidentate ligands (e.g., BINAP) enhance catalytic efficiency in electron-deficient systems. Polar aprotic solvents (DMF, DMSO) improve solubility but may necessitate higher temperatures (100–120°C). A comparative study of ligands and bases is summarized below:

LigandBaseSolventYield (%)
Pd(PPh<sub>3</sub>)<sub>4</sub>Na<sub>2</sub>CO<sub>3</sub>Toluene/EtOH/H<sub>2</sub>O82
Pd(OAc)<sub>2</sub>/BINAPK<sub>3</sub>PO<sub>4</sub>DMF78

Cyclization of o-Substituted Benzaldehyde Derivatives

Thioether Cyclization

A two-step cascade from o-halobenzaldehydes involves:

  • Nucleophilic substitution : Reacting 2-bromobenzaldehyde with ethyl mercaptan in DMSO/KOH to form o-(ethylthio)benzaldehyde.

  • Cyclization : Treating the thioether with α-haloacetaldehyde under basic conditions (KOH/H<sub>2</sub>O) to form benzo[b]thiophen-2-yl-benzaldehyde.

Challenges and Modifications

Competing oxidation of thioethers to sulfones necessitates inert atmospheres and controlled temperatures (50–70°C). Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity, boosting yields to 70–85%.

Comparative Analysis of Methods

MethodYield (%)ScalabilityRegioselectivityCost Efficiency
Vilsmeier-Haack60–75ModerateHigh (with directing groups)Low
Suzuki Coupling80–85HighExcellentModerate
Thioether Cyclization70–85HighModerateLow

The Suzuki-Miyaura method excels in regioselectivity and yield, making it ideal for pharmaceutical applications. Vilsmeier-Haack offers simplicity but requires directing groups, while cyclization routes are cost-effective for bulk synthesis.

Q & A

Q. What are the common synthetic routes for Benzo[b]thiophen-2-yl-benzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of benzo[b]thiophene-2-carbaldehyde (structurally analogous to this compound) often employs one-pot reactions to streamline production. For example, a copper(I)-catalyzed oxidation of methylthiobenzene derivatives under aerobic conditions achieves moderate yields (40–60%) . Key factors include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates.
  • Catalyst loading : Optimized Cu(I) concentrations (5–10 mol%) balance reactivity and byproduct formation.
  • Temperature control : Reactions conducted at 80–100°C minimize decomposition of aldehyde products.
    Alternative routes include DDQ/H⁺-mediated oxidative coupling of benzo[b]thiophenes, yielding 3,3'-dimers with up to 92% efficiency under strongly acidic conditions (e.g., methanesulfonic acid in DCE) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, the aldehyde proton in benzo[b]thiophene-2-carbaldehyde appears as a singlet at δ 10.2–10.5 ppm, while thiophenic protons resonate at δ 7.3–8.1 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 215.0328 for C₁₀H₇OS⁺) .
  • X-ray crystallography : SHELXL and OLEX2 software refine crystal structures, resolving ambiguities in bond lengths and angles .

Advanced Research Questions

Q. How can computational chemistry models like C-PCM aid in predicting the reactivity of this compound in oxidative coupling reactions?

Methodological Answer: The Conductor-like Polarizable Continuum Model (C-PCM) predicts solvation effects on reaction mechanisms. For example:

  • Frontier molecular orbital (FMO) analysis : Calculated HOMO energies of benzo[b]thiophene derivatives correlate with their oxidation potentials. Lower HOMO energies (−5.8 to −6.2 eV) favor DDQ-mediated single-electron transfer (SET) pathways .
  • Solvent effects : C-PCM simulations in dichloroethane (ε = 10.1) show enhanced stabilization of radical cation intermediates, aligning with experimental yields >90% .
  • Kinetic studies : Transition-state modeling using Gaussian software identifies rate-limiting steps (e.g., proton abstraction in acidic media) .

Q. What strategies resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Methodological Answer: Discrepancies in X-ray data (e.g., bond-length variations >0.05 Å) arise from twinned crystals or disorder . Mitigation strategies include:

  • Multi-software validation : Cross-checking refinement results between SHELXL (for small molecules) and OLEX2 (for macromolecular interfaces) .
  • High-resolution data : Collecting datasets at synchrotron facilities (λ = 0.7–1.0 Å) improves signal-to-noise ratios for low-electron-density regions .
  • Hydrogen-bond analysis : Comparing experimental H-bond networks with DFT-optimized geometries resolves positional ambiguities .

Q. How do electronic and steric effects influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic effects : Electron-withdrawing substituents (e.g., –NO₂) at the 5-position of the thiophene ring direct coupling to the 3-position via resonance stabilization of radical intermediates .
  • Steric effects : Bulky groups (e.g., tert-butyl) at the benzaldehyde moiety suppress dimerization, favoring monomeric products in Suzuki-Miyaura reactions .
  • Mechanistic probes : EPR spectroscopy detects paramagnetic intermediates (e.g., DDQ⁻• radicals), confirming SET-driven pathways in oxidative couplings .

Data Contradiction Analysis

Example : Conflicting reports on the optimal solvent for DDQ-mediated coupling (DCE vs. DCM):

  • DCE (ε = 10.1) : Higher dielectric constant stabilizes charge-transfer complexes, yielding 92% dimerization .
  • DCM (ε = 8.9) : Lower polarity promotes side reactions (e.g., over-oxidation to carboxylic acids) .
    Resolution : Validate solvent choice via cyclic voltammetry to measure substrate oxidation potentials in different media.

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